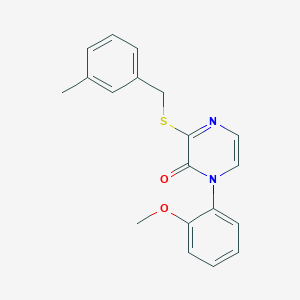
1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a pyrazinone derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One of the primary applications of 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one in scientific research involves its synthesis and subsequent characterization. Researchers have developed methods for synthesizing derivatives of pyrazole and pyrazolopyrimidine, compounds related to the structure of interest, and have thoroughly characterized these compounds using various analytical techniques. For example, Hassan et al. (2014) discussed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then characterized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Similarly, studies by Shah (2017) focused on the synthesis and antimicrobial activity of a series of methyl benzyloxy pyrazoline derivatives, highlighting the compound's role in the development of new antimicrobial agents (Shah, 2017).
Reactivity and Biological Activity
Another significant area of research application for this compound is in studying its reactivity and exploring its biological activities. Research has shown that derivatives of this compound exhibit a range of biological activities, including antimicrobial and cytotoxic effects. For instance, the work by Georgiadis et al. (1992) on the synthesis of 2H-pyran-3(6H)-one derivatives demonstrated significant activity against gram-positive bacteria, showcasing the compound's potential in antimicrobial therapy (Georgiadis et al., 1992).
Molecular Structure Analysis
Research into this compound also encompasses molecular structure analysis, where X-ray crystallography and other techniques are used to elucidate the compound's structure. This is crucial for understanding the compound's reactivity, stability, and potential interactions with biological targets. The study by Wang et al. (2005) on the crystal structure of a related compound provides insights into the structural aspects and potential reactivity patterns of such molecules (Wang et al., 2005).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-6-5-7-15(12-14)13-24-18-19(22)21(11-10-20-18)16-8-3-4-9-17(16)23-2/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOILIJAEZIJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)
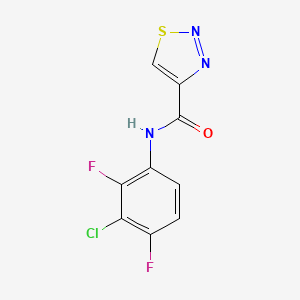
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
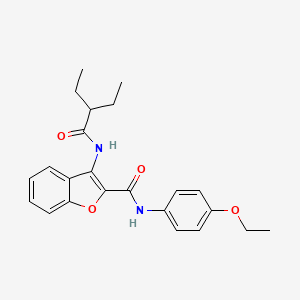
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
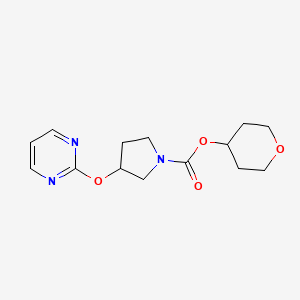
![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
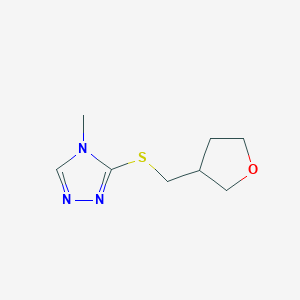
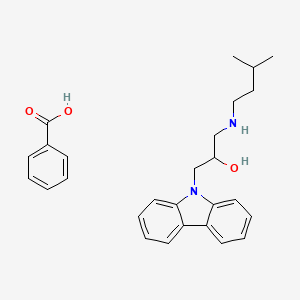
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)